2,3,6-Trifluorobenzaldehyde

Description

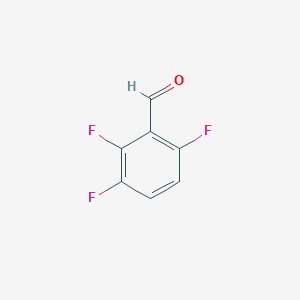

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBAHBVACIKRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333732 | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104451-70-9 | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluorobenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorobenzaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its characteristic reactions. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated molecules.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. The trifluorinated phenyl ring significantly influences the compound's polarity, boiling point, and reactivity compared to unsubstituted benzaldehyde.

| Property | Value | Reference |

| CAS Number | 104451-70-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₃F₃O | --INVALID-LINK-- |

| Molecular Weight | 160.10 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |

| Boiling Point | 159 °C | --INVALID-LINK-- |

| Density | 1.44 g/cm³ | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.49 | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following are expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons and a singlet for the aldehydic proton, typically downfield.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon and the fluorinated aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the electronic environment of each fluorine atom.

| ¹⁹F{¹H} NMR (CDCl₃) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| F (para) | -58.1 (t) | 8.0 |

| F (ortho) | -92.56 (d) | 8.0 |

Note: The provided ¹⁹F NMR data is for the related compound 3,5-diiodo-2,4,6-trifluorobenzaldehyde and serves as an estimation.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group and the C-F bonds.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C=O (carbonyl) stretch | 1700 - 1720 (strong) |

| C-H (aldehyde) stretch | 2720 and 2820 (two weak bands) |

| C-F stretch | 1100 - 1400 (strong, multiple bands) |

| C=C (aromatic) stretch | 1450 - 1600 (medium to weak) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of fluorinated benzaldehydes is the formylation of the corresponding fluorinated benzene derivative. The following is a representative procedure adapted from general formylation methods.

Reaction Scheme:

Procedure:

-

To a solution of 1,2,4-trifluorobenzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Due to its liquid nature and relatively high boiling point, fractional distillation is an effective method for purifying this compound from non-volatile impurities and other reaction byproducts with different boiling points.[2][3]

Procedure:

-

Set up a fractional distillation apparatus, ensuring all glassware is dry.

-

Add the crude this compound to the distillation flask along with a few boiling chips.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (159 °C at atmospheric pressure). The boiling point will be lower under vacuum.

Chemical Reactivity and Applications

The aldehyde functional group in this compound is a key site for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[4]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can readily undergo this reaction.

Reaction Workflow:

Experimental Protocol (Adapted):

-

Prepare the phosphorus ylide by treating a suitable phosphonium salt with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF.

-

To this ylide solution at 0 °C, add a solution of this compound in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Knoevenagel Condensation

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone.

Experimental Protocol (Adapted):

-

To a solution of this compound and an active methylene compound (e.g., malononitrile or diethyl malonate) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a weak base (e.g., piperidine or triethylamine).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[5] As a trifluorinated building block, this compound is a valuable precursor for the synthesis of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases.[4] The unique substitution pattern of the fluorine atoms can influence the conformation and electronic properties of the final molecule, leading to improved biological activity and selectivity.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic chemistry. Its unique trifluorinated structure provides a gateway to a wide range of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2,3,6-Trifluorobenzaldehyde (CAS: 104451-70-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluorobenzaldehyde, a key fluorinated intermediate in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and a plausible synthetic route. This guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its trifluorinated phenyl ring structure imparts unique electronic properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The fluorine atoms can significantly enhance the biological activity and stability of target compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 104451-70-9 |

| Molecular Formula | C₇H₃F₃O |

| Molecular Weight | 160.10 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid |

| Boiling Point | 159 °C |

| Density | 1.44 g/mL |

| Refractive Index (n20D) | 1.49 |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the ortho-lithiation of 1,2,4-trifluorobenzene, followed by formylation. This regioselective process is directed by one of the fluorine atoms.

Experimental Protocol: Synthesis via Ortho-lithiation

This protocol is based on general procedures for the ortho-lithiation of fluorinated aromatic compounds and subsequent formylation.

Materials:

-

1,2,4-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous THF and 1,2,4-trifluorobenzene.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

-

Anhydrous DMF (1.2 equivalents) is then added dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1M hydrochloric acid at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic pathway from 1,2,4-trifluorobenzene to this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic region (7.0-8.0 ppm) showing complex multiplets due to H-F coupling. Aldehyde proton (CHO) signal around 10.0 ppm, likely a singlet or a small multiplet. |

| ¹³C NMR | Carbonyl carbon (C=O) signal between 185-195 ppm. Aromatic carbons showing signals between 110-165 ppm with characteristic C-F couplings. |

| IR Spectroscopy | Strong C=O stretching vibration around 1700-1720 cm⁻¹. C-H stretching of the aldehyde group around 2720 and 2820 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Strong C-F stretching vibrations in the 1100-1400 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 160. Fragmentation pattern likely to show loss of -H (M-1), -CHO (M-29), and -CO (M-28). |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Handling and Storage:

-

Store in a cool, well-ventilated place.

-

Keep container tightly closed.

-

Store under an inert atmosphere as it may be air-sensitive.

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence and specific positioning of the three fluorine atoms can influence the lipophilicity, metabolic stability, and binding affinity of the final products, making it a desirable building block in drug design.[1] It is utilized in the development of potential treatments for cancer and infectious diseases.[1]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain that details the direct interaction of this compound with any particular biological signaling pathway. Its role in drug development is primarily as a synthetic intermediate to construct more complex, biologically active molecules. The biological activity of the final products will be dependent on their overall structure and not solely on this aldehyde precursor. Therefore, a diagram for a specific signaling pathway involving this compound cannot be provided at this time.

Logical Relationships in Synthesis and Application

The utility of this compound is rooted in its chemical reactivity and the properties it imparts to its derivatives. The logical flow from its synthesis to its application is outlined below.

Diagram 2: Logical Flow from Synthesis to Application

Caption: Logical relationship from synthesis to the application of this compound.

References

Spectroscopic Profile of 2,3,6-Trifluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,6-Trifluorobenzaldehyde (CAS No. 104451-70-9). Due to the limited availability of specific experimental data for the 2,3,6-isomer in publicly accessible databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from structurally related compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this important fluorinated aromatic aldehyde.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials. Accurate spectroscopic characterization is paramount for its application in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its close isomer, 2,4,6-Trifluorobenzaldehyde, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 - 10.4 | Singlet (or fine multiplet) | - | Aldehydic Proton (CHO) |

| ~7.0 - 7.5 | Multiplet | Aromatic Proton (H-4) | |

| ~6.8 - 7.2 | Multiplet | Aromatic Proton (H-5) |

Note: Chemical shifts are predicted for a CDCl₃ solvent. The aldehyde proton may exhibit small couplings to the fluorine atoms. The aromatic protons will show complex splitting patterns due to H-H and H-F couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Carbonyl Carbon (C=O) |

| ~155 - 165 (d, JC-F) | Fluorine-bearing Aromatic Carbons (C-2, C-3, C-6) |

| ~110 - 130 | Non-fluorinated Aromatic Carbons (C-1, C-4, C-5) |

Note: Chemical shifts are predicted for a CDCl₃ solvent. Carbons bonded to fluorine will appear as doublets with large coupling constants (¹JC-F). Other carbons will also exhibit smaller C-F couplings.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| -110 to -140 | Aromatic Fluorines |

Note: Chemical shifts are relative to a standard such as CFCl₃. The spectrum is expected to show three distinct signals, each exhibiting coupling to the other fluorine nuclei and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Weak to Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 - 1720 | Strong | Carbonyl (C=O) Stretch |

| ~1580 - 1620 | Medium to Strong | Aromatic C=C Stretch |

| ~1100 - 1300 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a prominent molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 160 | [C₇H₃F₃O]⁺˙ | - |

| 159 | [C₇H₂F₃O]⁺ | H• |

| 131 | [C₆H₂F₃]⁺ | CHO• |

| 112 | [C₅H₂F₂]⁺ | CHO•, F• |

Note: The molecular ion at m/z 160 corresponds to the molecular weight of this compound (160.10 g/mol ). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for the available instrumentation.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆; ~0.6 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard (e.g., CFCl₃) is used. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted mass spectrometry fragmentation pathway for this compound.

Physical properties of 2,3,6-Trifluorobenzaldehyde (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,3,6-Trifluorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines its boiling point and density, and provides detailed, standardized experimental protocols for their determination.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Units |

| Boiling Point | 159 | °C[1] |

| Density | 1.44 | g/cm³[1] |

| CAS Number | 104451-70-9 | -[1] |

| Molecular Formula | C₇H₃F₃O | -[1] |

| Molecular Weight | 160.1 | g/mol [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Small test tube (e.g., fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or a suitable high-boiling point oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a Thiele tube or an oil bath, ensuring the sample is below the oil level.

-

The apparatus is heated gently and evenly.[2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2][3]

-

The heating is discontinued once a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3]

Determination of Density (Pycnometer or Graduated Cylinder Method)

This protocol outlines a straightforward method for determining the density of a liquid.

Apparatus:

-

Digital balance (analytical or top-pan)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured and recorded.[4][5]

-

A known volume of this compound is carefully added to the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.[1]

-

The mass of the graduated cylinder or pycnometer containing the liquid is then measured and recorded.[4][5]

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated using the formula: Density = Mass / Volume .

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[1][5] The temperature at which the measurement is taken should also be recorded, as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid sample.

Caption: Workflow for determining boiling point and density.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wjec.co.uk [wjec.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity and Electronic Effects of 2,3,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorobenzaldehyde is a key synthetic intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of three fluorine atoms on the aromatic ring significantly modulates its chemical reactivity and electronic properties. This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the electronic effects of the fluorine substituents. It includes a summary of its synthesis, key reactions with detailed experimental protocols, and a comparative analysis of its reactivity. Spectroscopic data and logical workflows for its application in organic synthesis are also presented to provide a thorough resource for researchers in the field.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound, a polysubstituted benzaldehyde, serves as a versatile building block for the synthesis of complex fluorinated compounds.[1] The presence of three electron-withdrawing fluorine atoms dramatically influences the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for various nucleophilic addition and condensation reactions. This guide aims to provide a detailed technical overview of the reactivity and electronic effects of this compound for professionals in drug development and chemical research.

Electronic Effects of Fluorine Substituents

The reactivity of this compound is fundamentally governed by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect significantly increases the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2]

A logical representation of the electronic influence of the fluorine atoms on the benzaldehyde ring is depicted below.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides context for potential impurities and alternative production routes. A common laboratory-scale synthesis involves the fluorination of a corresponding chlorinated precursor.

Experimental Protocol: Synthesis via Halogen Exchange

A detailed industrial production method for a similar compound, 2,6-difluorobenzaldehyde, involves a halogen exchange reaction from 2,6-dichlorobenzaldehyde using potassium fluoride with a phase-transfer catalyst.[3] A similar approach can be adapted for the synthesis of this compound.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is charged with anhydrous potassium fluoride (x eq.), a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 eq.), and a high-boiling point solvent like sulfolane.

-

Reaction Execution: 2,3,6-trichlorobenzaldehyde (1.0 eq.) is added to the stirred suspension. The mixture is heated to 140-160 °C under a nitrogen atmosphere. The reaction progress is monitored by gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| 2,3,6-Trichlorobenzaldehyde | 1.0 | >98% | Starting material. |

| Potassium Fluoride | 3.0-4.0 | Anhydrous | Fluorinating agent. |

| Tetrabutylammonium Chloride | 0.1 | >98% | Phase-transfer catalyst. |

| Sulfolane | - | Anhydrous | Solvent. |

Key Reactions and Reactivity

The enhanced electrophilicity of the carbonyl group in this compound makes it a prime substrate for a variety of chemical transformations.

Oxidation to 2,3,6-Trifluorobenzoic Acid

The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation. Due to the electron-withdrawing nature of the fluorine atoms, this oxidation is generally facile.

Experimental Protocol: Pinnick Oxidation [4]

-

Reaction Setup: In a round-bottom flask, this compound (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile.

-

Reaction Execution: To the stirred solution at 0 °C, an aqueous solution of sodium chlorite (NaClO₂) (3.0 eq.) and a proton source like dilute hydrochloric acid are added slowly. The reaction is then warmed to a higher temperature (e.g., 80 °C) and stirred for an additional 30 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to ~2 with concentrated HCl to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Typical Yield |

| This compound | 1.0 | Acetonitrile | 1-2 hours | >90% |

| Sodium Chlorite | 3.0 | Water | ||

| Hydrochloric Acid | 4.0 | Water |

Reduction to 2,3,6-Trifluorobenzyl Alcohol

The reduction of the aldehyde to the corresponding primary alcohol can be readily achieved using standard reducing agents. The electron-deficient nature of the carbonyl carbon facilitates a rapid reaction.

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: this compound (1.0 eq.) is dissolved in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Reaction Execution: Sodium borohydride (NaBH₄) (1.0-1.5 eq.) is added portion-wise to the stirred solution at 0 °C. The reaction is typically rapid and is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water or dilute acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the alcohol.

| Reactant/Reagent | Molar Eq. | Solvent | Reaction Time | Typical Yield |

| This compound | 1.0 | Methanol | < 1 hour | >95% |

| Sodium Borohydride | 1.1 | - |

Nucleophilic Addition: Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. The high electrophilicity of this compound makes it an excellent substrate for this transformation.

Experimental Protocol: Wittig Olefination

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, a phosphonium ylide is generated by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or an organic base like 1,1,3,3-tetramethylguanidine) in an anhydrous solvent like THF.

-

Reaction Execution: A solution of this compound (1.0 eq.) in the same solvent is added dropwise to the ylide solution at a low temperature (e.g., -78 °C or 0 °C, depending on the ylide stability). The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

| Reactant/Reagent | Molar Eq. | Solvent | Base | Typical Yield |

| This compound | 1.0 | THF | TMG | Moderate to Good |

| Methyltriphenylphosphonium Bromide | 1.1 | THF |

A generalized workflow for the Wittig reaction is presented below.

Spectroscopic Data

The following table summarizes typical spectroscopic data for this compound, which is crucial for its characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehydic proton (CHO) signal around δ 10.4 ppm (singlet). Aromatic protons appear as complex multiplets in the region of δ 7.0-7.8 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 185 ppm. Aromatic carbons show complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms, with chemical shifts and coupling constants characteristic of their positions on the aromatic ring. |

| IR Spectroscopy | Strong C=O stretching vibration around 1710-1730 cm⁻¹. C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of 160.01 g/mol . |

Applications in Drug Development

The unique electronic properties and reactivity of this compound make it a valuable precursor for the synthesis of various biologically active molecules. The fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of drug candidates to their target proteins. Derivatives of this aldehyde are found in compounds being investigated for a range of therapeutic areas.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The strong inductive effects of the three fluorine substituents significantly activate the carbonyl group towards nucleophilic attack, facilitating a wide range of chemical transformations. This guide has provided a comprehensive overview of its electronic properties, synthesis, key reactions with detailed protocols, and spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated compounds for pharmaceutical and other applications.

References

The Genesis of a Key Building Block: A Technical History of Fluorinated Benzaldehydes

For Immediate Release

A deep dive into the discovery and historical development of fluorinated benzaldehydes reveals a fascinating interplay between the evolution of synthetic organic chemistry and the growing demand for these versatile compounds in medicinal and agricultural science. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, chronicles the key synthetic milestones, presents comparative quantitative data, and provides detailed experimental protocols for the landmark reactions that brought these crucial intermediates to the forefront of modern chemistry.

From Obscurity to Ubiquity: A Historical Perspective

The story of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. While early work in the late 19th and early 20th centuries laid the groundwork for the introduction of fluorine into organic molecules, it was the development of specific, reliable methods for the synthesis of fluoroaromatics that catalyzed the exploration of fluorinated benzaldehydes.

Initially, the synthesis of these compounds was a challenging endeavor, hampered by the aggressive nature of many fluorinating agents and a lack of regioselective control. However, the advent of key named reactions provided chemists with the tools needed to systematically access different isomers of fluorobenzaldehyde, paving the way for their widespread use as building blocks in the synthesis of complex molecules.

Key Synthetic Developments: A Chronological Overview

The journey to efficient and scalable synthesis of fluorinated benzaldehydes has been marked by several pivotal discoveries. The following sections detail the seminal methods that have defined the field.

The Balz-Schiemann Reaction: A Cornerstone of Fluoroaromatic Synthesis

The Balz-Schiemann reaction, discovered by German chemists Günther Balz and Günther Schiemann in 1927, was a landmark achievement in organofluorine chemistry.[1] This reaction provides a reliable method for introducing a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt. This method was instrumental in making simple fluoroaromatics, the precursors to many fluorinated benzaldehydes, readily accessible. For instance, 4-fluorotoluene, a precursor to 4-fluorobenzaldehyde, can be synthesized in approximately 89% yield from p-toluidine using this reaction.[1]

Experimental Protocol: Synthesis of an Aryl Fluoride via the Balz-Schiemann Reaction

-

Diazotization: The primary aromatic amine is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.

-

Isolation: The precipitated diazonium salt is filtered, washed with cold water, ethanol, and then diethyl ether, and dried under vacuum.

-

Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently in an inert solvent or neat until the evolution of nitrogen gas ceases.

-

Workup: The resulting crude aryl fluoride is purified by distillation or recrystallization.

Note: Diazonium salts can be explosive when dry and should be handled with extreme care.

The Halex Reaction: A Nucleophilic Approach

The Halogen-Exchange (Halex) reaction represents another critical strategy for the synthesis of fluorinated aromatics, including fluorobenzaldehydes. This nucleophilic aromatic substitution (SNAr) reaction involves the displacement of a halogen (typically chlorine) with fluoride, using a fluoride salt like potassium fluoride (KF).[2] For the reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, such as the aldehyde group itself, particularly when the leaving group is in the ortho or para position.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via the Halex Reaction [2]

-

Reaction Setup: A mixture of 4-chlorobenzaldehyde, spray-dried potassium fluoride, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) is prepared in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.[2]

-

Workup: After cooling, the reaction mixture is filtered to remove inorganic salts.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure to yield the pure 4-fluorobenzaldehyde. Yields can reach up to 90% with high selectivity under optimized conditions.[2]

Formylation Reactions: Building the Benzaldehyde Core

While the Balz-Schiemann and Halex reactions are excellent for introducing fluorine onto a pre-existing aromatic ring, formylation reactions allow for the direct introduction of the aldehyde group onto a fluorinated aromatic precursor, such as fluorobenzene.

The Gattermann-Koch Reaction

Named after Ludwig Gattermann and Julius Arnold Koch, this reaction involves the formylation of an aromatic compound using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., copper(I) chloride).[3][4] While a powerful tool for formylating simple arenes, its application to fluorinated substrates was initially less explored. However, it provides a direct route to compounds like 4-fluorobenzaldehyde from fluorobenzene.

Experimental Protocol: Gattermann-Koch Formylation of Fluorobenzene [5]

-

Catalyst Slurry: A slurry of aluminum chloride and copper(I) chloride is prepared in an inert solvent like dichloromethane at low temperature.

-

Gas Introduction: A mixture of carbon monoxide and hydrogen chloride gas is bubbled through the slurry.

-

Substrate Addition: Fluorobenzene is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature and pressure (pressures from atmospheric to high pressure can be used) until the reaction is complete.

-

Workup: The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed. The resulting 4-fluorobenzaldehyde is purified by distillation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a milder alternative for the formylation of electron-rich aromatic compounds.[6][7] The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[8]

Experimental Protocol: Vilsmeier-Haack Formylation [9]

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring.

-

Substrate Addition: The electron-rich fluoroaromatic substrate is added to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is heated (temperatures can range from room temperature to 100 °C depending on the substrate's reactivity) for a period of time.

-

Hydrolysis: The reaction mixture is cooled and then hydrolyzed by the addition of an aqueous sodium acetate solution or another suitable base.

-

Workup: The product is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude aldehyde is then purified by distillation or chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for the common isomers of fluorobenzaldehyde and the typical yields of the historical synthetic methods.

Table 1: Physical Properties of Fluorobenzaldehyde Isomers

| Property | o-Fluorobenzaldehyde | m-Fluorobenzaldehyde | p-Fluorobenzaldehyde |

| Molecular Formula | C₇H₅FO | C₇H₅FO | C₇H₅FO |

| Molecular Weight | 124.11 g/mol | 124.11 g/mol | 124.11 g/mol |

| CAS Number | 446-52-6 | 456-48-4 | 459-57-4 |

| Melting Point | -44.5 °C[10] | -10 °C[11] | -10 °C[11] |

| Boiling Point | 175 °C[12] | 173 °C[12] | 181 °C[12] |

| Density | 1.18 g/cm³[12] | 1.174 g/cm³[12] | 1.157 g/mL at 25 °C[11] |

Table 2: Spectroscopic Data for Fluorobenzaldehyde Isomers

| Isomer | IR (C=O stretch, cm⁻¹) | ¹⁹F NMR (δ, ppm vs. CFCl₃) | Key Mass Spec Fragments (m/z) |

| o-Fluorobenzaldehyde | ~1700-1720[13] | -138 to -142 | 124 (M⁺), 123 (M-H)⁺, 95 (M-CHO)⁺[14] |

| m-Fluorobenzaldehyde | ~1700-1720[15] | -113 to -117[16] | 124 (M⁺), 123 (M-H)⁺, 95 (M-CHO)⁺ |

| p-Fluorobenzaldehyde | ~1703[17] | -105 to -109 | 124 (M⁺), 123 (M-H)⁺, 95 (M-CHO)⁺[18][19] |

Table 3: Comparison of Synthetic Methods for Fluorobenzaldehydes

| Reaction | Starting Material | Product Example | Typical Yield | Key Advantages | Key Disadvantages |

| Balz-Schiemann | Aromatic Amine | 4-Fluorotoluene | ~80-90%[1] | Good yields, broad scope | Use of hazardous diazonium salts |

| Halex Reaction | Chloro- or Bromo-benzaldehyde | 4-Fluorobenzaldehyde | Up to 90%[2] | High yields, uses readily available starting materials | Requires high temperatures and activated substrates |

| Gattermann-Koch | Fluorinated Aromatic | 4-Fluorobenzaldehyde | Moderate to Good | Direct formylation | Requires CO and HCl gas, high pressure may be needed |

| Vilsmeier-Haack | Electron-rich Fluoroaromatic | Substituted Fluorobenzaldehyde | Moderate to Good | Milder conditions than Gattermann-Koch | Limited to electron-rich substrates |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

Caption: Synthetic workflow of the Balz-Schiemann reaction followed by oxidation.

Caption: General scheme of the Halex reaction for fluorobenzaldehyde synthesis.

Caption: Comparison of Gattermann-Koch and Vilsmeier-Haack formylation routes.

Conclusion

The discovery and development of synthetic routes to fluorinated benzaldehydes have been a journey of chemical innovation. From the foundational Balz-Schiemann and Halex reactions to the direct formylation methods of Gattermann-Koch and Vilsmeier-Haack, chemists have continually sought more efficient, scalable, and safer methods to produce these vital compounds. The availability of these synthetic tools has, in turn, fueled the discovery of new pharmaceuticals and agrochemicals with enhanced properties, a testament to the profound impact of fluorine in molecular design. This guide provides a historical and technical foundation for researchers to understand and apply these important reactions in their own work.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. 2-Fluorobenzaldehyde CAS#: 446-52-6 [m.chemicalbook.com]

- 11. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [chemicalbook.com]

- 14. o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 18. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Core Characteristics of Trifluoromethyl Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl aromatic aldehydes are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group onto an aromatic aldehyde framework imparts unique physicochemical properties that are highly sought after in the design of novel molecules. This guide provides a comprehensive overview of the synthesis, reactivity, physical and spectral properties, and applications of these valuable building blocks, with a particular focus on their role in drug discovery and development.

The trifluoromethyl group is a potent electron-withdrawing substituent, which significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This electronic effect, combined with the group's high lipophilicity and metabolic stability, makes trifluoromethyl aromatic aldehydes versatile intermediates for the synthesis of complex molecular architectures with enhanced biological activity and improved pharmacokinetic profiles.

Synthesis of Trifluoromethyl Aromatic Aldehydes

Several synthetic routes are employed for the preparation of trifluoromethyl aromatic aldehydes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Common Synthetic Methodologies

-

Oxidation of Benzyl Alcohols: A widely used method involves the oxidation of the corresponding trifluoromethyl-substituted benzyl alcohol. Various oxidizing agents can be employed for this transformation.

-

Reduction of Benzonitriles: The reduction of trifluoromethyl-substituted benzonitriles offers another efficient route to the corresponding aldehydes.

-

Formylation of Trifluoromethylated Aromatics: Direct formylation of trifluoromethylated benzene derivatives can also yield the desired aldehydes.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzaldehyde

This protocol describes the synthesis of 4-(trifluoromethyl)benzaldehyde from 4-(trifluoromethyl)benzonitrile via a catalytic hydrogenation reaction.[1]

Materials:

-

4-(Trifluoromethyl)benzonitrile (25 g)

-

75% aqueous formic acid (250 mL)

-

Powdered nickel/aluminum alloy catalyst (50/50) (3.0 g)

-

Hydrogen gas

-

Dichloromethane (for extraction)

-

Parr hydrogenation bottle

-

Nitrogen gas

Procedure:

-

Purge a Parr hydrogenation bottle with nitrogen gas.

-

Charge the bottle with 25 g of 4-(trifluoromethyl)benzonitrile, 250 mL of 75% aqueous formic acid, and 3.0 g of powdered nickel/aluminum alloy catalyst.

-

Seal the bottle and pressurize with hydrogen gas to 3 atmospheres.

-

Shake the reaction mixture at 80°C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the excess hydrogen gas.

-

Continuously extract the reaction mixture with dichloromethane.

-

The product, 4-(trifluoromethyl)benzaldehyde, can be isolated and purified by standard techniques. An 87.9% yield has been reported for this method.[1]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of trifluoromethyl aromatic aldehydes are crucial for their characterization and application. The tables below summarize key data for the ortho, meta, and para isomers of trifluoromethylbenzaldehyde.

Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | C₈H₅F₃O | 174.12 | 70-71 (15 mmHg) | 1.32 | 1.466 |

| 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | C₈H₅F₃O | 174.12 | - | 1.31 | 1.474 |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | C₈H₅F₃O | 174.12 | 66-67 (13 mmHg) | 1.275 | 1.463 |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectra of trifluoromethyl aromatic aldehydes are characterized by signals in the aromatic region (7-8.5 ppm) and a downfield singlet for the aldehydic proton (around 10 ppm). The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the aromatic protons.

| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

| 4-(Trifluoromethyl)benzaldehyde | ~10.1 | 8.02 (d, J = 8.1 Hz, 2H), 7.82 (d, J = 8.2 Hz, 2H) |

¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the carbonyl carbon resonates at a characteristic downfield position. The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant. The aromatic carbons also exhibit coupling to the fluorine atoms (nJCF).

| Compound | C=O (δ, ppm) | CF₃ (δ, ppm, ¹JCF in Hz) | Aromatic Carbons (δ, ppm) |

| 3-(Trifluoromethyl)benzaldehyde | 190.7 | 123.5 (q, J = 273.5 Hz) | 136.8, 132.6 (q, J = 1.2 Hz), 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8, 126.4 (q, J = 3.7 Hz) |

| 4-(Trifluoromethyl)benzaldehyde | ~191 | ~124 (q, J ≈ 272 Hz) | ~135 (q, J ≈ 33 Hz), ~130, ~126 (q, J ≈ 4 Hz) |

Infrared (IR) Spectroscopy

The IR spectra of trifluoromethyl aromatic aldehydes show characteristic absorption bands for the carbonyl (C=O) stretch and the C-F bonds of the trifluoromethyl group.

| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

| 4-(Trifluoromethyl)benzaldehyde | ~1710 | ~1325, ~1170, ~1130 | ~3070 |

Reactivity and Key Reactions

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in trifluoromethyl aromatic aldehydes, making them highly reactive towards nucleophiles.

Nucleophilic Addition Reactions

Trifluoromethyl aromatic aldehydes readily undergo nucleophilic addition reactions with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates.

Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Trifluoromethyl aromatic aldehydes react efficiently with phosphorus ylides to yield the corresponding trifluoromethyl-substituted stilbenes and related compounds.

Aldol Condensation

These aldehydes can participate in aldol condensation reactions with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates.

References

2,3,6-Trifluorobenzaldehyde safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 2,3,6-Trifluorobenzaldehyde

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. It is a combustible liquid that can cause significant irritation and is harmful if exposure occurs through various routes.[1][2][3] The primary health hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |

Hazard Pictograms:

(Represents Irritant/Skin Sensitizer/Acute Toxicity/etc.)

Physical and Chemical Properties

While specific data for this compound can be limited, the properties of structurally similar fluorinated benzaldehydes provide critical safety information.

| Property | Value | Notes / Source Compound |

| Physical State | Liquid[5] | - |

| Appearance | Light orange[5] | - |

| Odor | Pungent[5] | - |

| Molecular Formula | C₇H₃F₃O[2] | - |

| Molecular Weight | 160.09 g/mol [2][4] | - |

| Boiling Point | 83 - 86 °C / 181.4 - 186.8 °F @ 30 mmHg[5] | Data for 3-(Trifluoromethyl)benzaldehyde |

| Flash Point | 68 °C / 154.4 °F[5] | Data for 3-(Trifluoromethyl)benzaldehyde |

| Specific Gravity | 1.300[5] | Data for 3-(Trifluoromethyl)benzaldehyde |

| Vapor Density | 6.00[5] | Data for 3-(Trifluoromethyl)benzaldehyde |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE) Summary

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash risk.[9] |

| Skin | A laboratory coat must be worn and fully buttoned.[9] For tasks with higher exposure risk, a chemical-resistant apron or coveralls should be used.[9] |

| Hand | Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required.[9] Always inspect gloves for integrity before use. |

| Respiratory | Not typically required if work is performed in a properly functioning chemical fume hood.[7] If vapors or mists are generated outside of a hood, a NIOSH-approved vapor respirator should be used. |

Safe Handling and Storage Protocol

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][5][10]

-

Use spark-proof tools and take precautionary measures against static discharge.[1][7]

-

Wash hands and any exposed skin thoroughly after handling.[1][2][9]

Storage:

-

Keep the container tightly closed to prevent exposure to air and moisture.[1][2][5]

-

Incompatible materials include strong oxidizing agents, reducing agents, acids, and bases.[5][7][8]

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][10] |

| Skin Contact | Take off immediately all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Get medical attention if skin irritation occurs.[2] |

| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][10] Get immediate medical advice/attention. |

| Ingestion | Do NOT induce vomiting.[1][10] Clean mouth with water and get medical attention.[13] Never give anything by mouth to an unconscious person.[5] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][5][14]

-

Hazards: It is a combustible liquid.[1][5] Thermal decomposition can release irritating gases and vapors, including carbon oxides and hydrogen fluoride.[1][12][14] Containers may explode when heated.[8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][15]

Accidental Release:

-

Evacuate: Evacuate unnecessary personnel from the area.[14]

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1][5][7]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[1][5][7]

-

Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[7][16]

-

Decontamination: Clean the spill area thoroughly. Wash and decontaminate all protective clothing before reuse.[6]

Experimental Protocol: Standard Operating Procedure (SOP) for Laboratory Use

This protocol outlines the standard procedure for safely handling this compound in a research laboratory setting.

1.0 Purpose To define the safe handling, use, and storage procedures for this compound to minimize risk to personnel and the environment.

2.0 Scope This SOP applies to all laboratory personnel who handle this compound.

3.0 Required Equipment and Materials

-

Chemical Fume Hood

-

Chemical Safety Goggles and Face Shield

-

Nitrile or Neoprene Gloves

-

Chemical-resistant Lab Coat

-

Eyewash Station and Safety Shower

-

This compound

-

Inert absorbent material (spill kit)

-

Labeled waste container

4.0 Procedure

-

Pre-Handling Review:

-

Review this Safety and Handling Guide and the manufacturer's Safety Data Sheet (SDS).

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Don all required PPE (goggles, face shield, gloves, lab coat).

-

-

Handling the Chemical:

-

Conduct all manipulations of this compound inside the chemical fume hood.

-

Ground containers when transferring the liquid to prevent static discharge.

-

Carefully measure and dispense the required amount, avoiding splashes.

-

Keep the container tightly closed when not in use.

-

-

Post-Handling:

-

Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated, labeled hazardous waste container.

-

Wipe down the work surface within the fume hood.

-

Remove contaminated gloves and dispose of them properly.

-

Wash hands thoroughly with soap and water.

-

5.0 Waste Disposal

-

Dispose of unused this compound and contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[2][11] Do not pour down the drain.

Safety and Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdn.kyberlife.com [cdn.kyberlife.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. merckmillipore.com [merckmillipore.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 1,2,3,6-TETRAHYDROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to C7H3F3O Isomers: (Trifluoromethyl)benzaldehydes in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C7H3F3O encompasses a class of fluorinated aromatic aldehydes that serve as pivotal building blocks in medicinal chemistry and materials science. This technical guide focuses on the three primary isomers of (trifluoromethyl)benzaldehyde: 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde. Their unique chemical properties, conferred by the electron-withdrawing trifluoromethyl group, make them valuable precursors for the synthesis of a wide array of biologically active molecules and advanced materials. This document provides a comprehensive overview of their nomenclature, physicochemical properties, key synthetic applications with detailed experimental protocols, and their impact on significant biological signaling pathways.

IUPAC Nomenclature and Synonyms

The three principal isomers of C7H3F3O are positional isomers of benzaldehyde substituted with a trifluoromethyl group.

| IUPAC Name | Synonyms |

| 2-(Trifluoromethyl)benzaldehyde | o-(Trifluoromethyl)benzaldehyde; α,α,α-Trifluoro-o-tolualdehyde |

| 3-(Trifluoromethyl)benzaldehyde | m-(Trifluoromethyl)benzaldehyde; α,α,α-Trifluoro-m-tolualdehyde |

| 4-(Trifluoromethyl)benzaldehyde | p-(Trifluoromethyl)benzaldehyde; α,α,α-Trifluoro-p-tolualdehyde |

Physicochemical Properties

The presence of the trifluoromethyl group significantly influences the physical and chemical properties of the benzaldehyde core. The strong electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the carbonyl carbon, making these aldehydes highly reactive in various nucleophilic addition reactions. Furthermore, the trifluoromethyl group increases the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug design.

Table of Quantitative Data:

| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |

| CAS Number | 447-61-0 | 454-89-7 | 455-19-6 |

| Molecular Weight | 174.12 g/mol | 174.12 g/mol | 174.12 g/mol |

| Boiling Point | 70-71 °C at 16 mmHg | 83-86 °C at 30 mmHg | 66-67 °C at 13 mmHg |

| Density | 1.32 g/mL at 25 °C | 1.301 g/mL at 25 °C | 1.275 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.466 | 1.465 | 1.463 |

Key Synthetic Applications and Experimental Protocols

(Trifluoromethyl)benzaldehydes are versatile reagents in organic synthesis, most notably in the Claisen-Schmidt condensation for the formation of chalcones, which are precursors to flavonoids and other bioactive heterocyclic compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are synthesized through the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. Derivatives of (trifluoromethyl)benzaldehyde are frequently used to synthesize fluorinated chalcones, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one

-

Materials:

-

3-(Trifluoromethyl)benzaldehyde (1 mmol)

-

Acetophenone (1 mmol)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Mortar and Pestle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

n-hexane and ethyl acetate (solvent system for TLC)

-

-

Procedure:

-

In a clean mortar, combine 3-(trifluoromethyl)benzaldehyde (1 mmol) and acetophenone (1 mmol).

-

Add a small pellet of sodium hydroxide to the mixture.

-

Grind the reaction mixture mechanically with a pestle at room temperature for approximately 30 minutes.

-

Monitor the progress of the reaction using TLC.

-

Cover the mortar with filter paper and let it stand overnight.

-

Transfer the product to a beaker containing water. Collect the washings from the mortar in the same beaker.

-

Neutralize the excess alkali with a 1:1 solution of hydrochloric acid (HCl).

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified chalcone.

-

Synthesis of Dihydropyridine Derivatives

2-(Trifluoromethyl)benzaldehyde has been utilized in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. Dihydropyridine derivatives are a class of compounds known for their cardiovascular effects, and fluorinated analogues are explored for enhanced therapeutic properties.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of dihydropyridine derivatives.

Biological Activity and Signaling Pathways

Derivatives of (trifluoromethyl)benzaldehyde have demonstrated significant biological activity, particularly in the realm of oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in cancer.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

Novel chalcone derivatives synthesized from 3-(trifluoromethyl)benzaldehyde have been identified as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[2] Inhibition of the HIF-1 pathway is, therefore, a promising strategy for cancer treatment.[3]

Logical Relationship: HIF-1 Inhibition by Trifluoromethyl-Chalcone Derivatives

Caption: Synthesis of trifluoromethyl-chalcones and their inhibitory effect on the HIF-1 pathway.

Modulation of the PI3K/AKT/mTOR and MAPK Signaling Pathways

Benzaldehyde and its derivatives have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR and MAPK pathways.[4] These pathways are crucial for cell proliferation, survival, and growth, and their hyperactivation is a common feature of many cancers.[5] The introduction of a trifluoromethyl group can enhance the potency and selectivity of these inhibitory effects.[6]

Signaling Pathway: Overview of PI3K/AKT/mTOR and MAPK Pathways and Potential Inhibition

Caption: Inhibition of PI3K/AKT/mTOR and MAPK pathways by trifluoromethyl-benzaldehyde derivatives.

Conclusion

The (trifluoromethyl)benzaldehyde isomers are indispensable tools in modern chemical and pharmaceutical research. Their unique electronic properties and synthetic versatility allow for the creation of novel compounds with significant potential in drug discovery, particularly in the development of targeted cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in this promising area.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. propulsiontechjournal.com [propulsiontechjournal.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Quality Control of 2,3,6-Trifluorobenzaldehyde: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical research and drug development, the procurement of high-purity chemical intermediates is a critical determinant of success. 2,3,6-Trifluorobenzaldehyde, a key fluorinated building block, is increasingly sought after for its role in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the commercial availability, purity standards, quality control methodologies, and a key application of this compound in the development of targeted cancer therapies.

Commercial Availability and Purity Specifications

This compound is readily available from a range of specialized chemical suppliers. The compound is typically offered at purities of 97% or greater, with Gas Chromatography (GC) being the standard method for purity assessment. Researchers and procurement specialists can source this intermediate from the suppliers listed below, who provide varying grades and quantities to suit both research and development needs.

| Supplier | Stated Purity | Analytical Method |

| TCI America | ≥98.0% | Gas Chromatography (GC) |

| Thermo Scientific | 97% | Not Specified |

| Chem-Impex | ≥98% | Gas Chromatography (GC) |

Quality Control and Impurity Profiling: An Experimental Protocol

Ensuring the purity of starting materials is paramount in drug synthesis. A robust quality control protocol for this compound involves Gas Chromatography-Mass Spectrometry (GC-MS) to both quantify the main component and identify potential impurities. While specific impurity profiles are proprietary to the manufacturer, common impurities in related fluorinated aromatic aldehydes may include isomers, starting materials from the synthesis, or by-products of oxidation.

Experimental Protocol: GC-MS for Purity and Impurity Analysis

1. Objective: To determine the purity of this compound and identify potential volatile and semi-volatile impurities.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., acetonitrile or dichloromethane, GC-grade)

-

Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)

-

Helium carrier gas (99.999% purity)

3. Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness), is suitable for separating a range of aromatic compounds.

4. Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve the sample in the chosen GC-grade solvent and dilute to the mark.

-

Prepare a series of calibration standards by further diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

-

Spike each standard and the sample solution with a known concentration of the internal standard.

5. GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-